molecular formula C9H10ClNO2S B1426131 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride CAS No. 173669-61-9

1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

Cat. No. B1426131
Key on ui cas rn: 173669-61-9
M. Wt: 231.7 g/mol
InChI Key: ORDYBOFQRJTHRV-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

ClSO3H (400 g, 3.45 mol) was cooled to 0° C. and 1-methylindoline (35 g, 263.16 mmol) was added dropwise with stirring, maintaining the temperature at 0° C. The resulting solution was then warmed to room temperature and stirred for 20 hours. The reaction mixture was added carefully then dropwise to 3 L of iced water and the resulting solution was extracted using dichloromethane (3×400 mL). The organic layers were combined, dried (Na2SO4) and concentrated. The resulting residue was purified by column chromatography using a 1:30 ethyl acetate/petroleum ether solvent system. The collected fractions were combined and concentrated to give 4.2 g (7%) of 1-methylindoline-6-sulfonyl chloride as a brown solid. 1H NMR (CDCl3) δ 7.34 (d, 1H), 7.20 (d, 1H), 6.95 (s, 1H), 3.52 (t, 2H), 3.08 (t, 2H), 2.86 (s, 3H).
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:8]1>>[CH3:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:14]=2)[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
CN1CCC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was then warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
The reaction mixture was added carefully
EXTRACTION
Type
EXTRACTION
Details
dropwise to 3 L of iced water and the resulting solution was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1CCC2=CC=C(C=C12)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 6.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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